molecular formula C24H22N4O4S B2929423 1-benzyl-3-(benzyloxy)-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide CAS No. 1014067-25-4

1-benzyl-3-(benzyloxy)-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2929423
CAS No.: 1014067-25-4
M. Wt: 462.52
InChI Key: NPDQVHGZZKGLNB-UHFFFAOYSA-N
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Description

1-Benzyl-3-(benzyloxy)-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide is a sophisticated synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, particularly in the exploration of enzyme inhibition. Its core structure is based on a pyrazole scaffold, a privileged heterocycle in drug discovery known for its versatile biological activity. The molecule is strategically functionalized with a benzyloxy group and a sulfamoylphenyl carboxamide moiety. The sulfonamide group is a classic pharmacophore found in many potent enzyme inhibitors, most notably against carbonic anhydrases [Source: PubMed] and cyclooxygenases (COX) [Source: PubMed] . This structural analogy suggests its potential application as a valuable chemical probe for investigating the function and pathology of various sulfonamide-sensitive enzyme families. Researchers utilize this compound to study structure-activity relationships (SAR) in the design of novel inhibitors, to explore intracellular signaling pathways, and to develop new molecular templates for potential therapeutic interventions in areas such as oncology, inflammation, and neurology. Its mechanism of action is hypothesized to involve direct interaction with the active site of target enzymes, potentially acting as a competitive antagonist to endogenous substrates. As a research tool, it enables the elucidation of complex biological processes at a molecular level.

Properties

IUPAC Name

1-benzyl-3-phenylmethoxy-N-(4-sulfamoylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c25-33(30,31)21-13-11-20(12-14-21)26-23(29)22-16-28(15-18-7-3-1-4-8-18)27-24(22)32-17-19-9-5-2-6-10-19/h1-14,16H,15,17H2,(H,26,29)(H2,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDQVHGZZKGLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-3-(benzyloxy)-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic potential based on diverse and credible sources.

Chemical Structure and Properties

The compound features a pyrazole core with various substituents that may influence its biological properties. The structural formula can be represented as follows:

C19H20N4O3S\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{3}\text{S}

This structure includes:

  • A benzyl group ,
  • A benzyloxy group ,
  • A sulfamoyl group attached to a phenyl ring.

Research indicates that compounds similar to this compound exhibit significant effects on cellular pathways, particularly those involving mTORC1 (mechanistic target of rapamycin complex 1) and autophagy.

Autophagy Modulation

Studies have shown that certain pyrazole derivatives can modulate autophagy by:

  • Increasing basal autophagy levels , which may enhance cellular survival under stress.
  • Disrupting autophagic flux under nutrient-replete conditions, potentially leading to apoptosis in cancer cells.

For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were found to reduce mTORC1 activity and increase autophagy at basal levels while impairing the reactivation of mTORC1 under nutrient refeeding conditions . This suggests that the compound may selectively target cancer cells that rely on autophagic processes for survival.

Anticancer Activity

The anticancer activity of this compound has been evaluated through various in vitro studies. The following table summarizes findings from relevant studies:

Study ReferenceCell LineIC50 (µM)Mechanism
MIA PaCa-2< 0.5mTORC1 inhibition, increased autophagy
A5490.7Induction of apoptosis via autophagic flux disruption
HeLa< 0.3Inhibition of cell proliferation through mTOR pathway

These results indicate that the compound exhibits potent anticancer properties across multiple cell lines, with submicromolar IC50 values suggesting high efficacy.

Anti-inflammatory and Antimicrobial Activity

In addition to anticancer effects, pyrazole derivatives have been reported to possess anti-inflammatory and antimicrobial activities:

  • Some studies have demonstrated that pyrazole compounds can inhibit pro-inflammatory cytokines.
  • Antimicrobial assays have shown effectiveness against various bacterial strains, indicating potential as a broad-spectrum antimicrobial agent .

Case Study 1: Pancreatic Cancer Treatment

A study investigated the effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide in pancreatic cancer models. The results indicated a significant reduction in tumor size and enhanced survival rates in treated groups compared to controls. The mechanism was linked to the modulation of autophagic processes and inhibition of mTORC1 signaling pathways .

Case Study 2: Inflammatory Disease Model

In an animal model for inflammatory diseases, treatment with pyrazole derivatives resulted in decreased levels of inflammatory markers and improved clinical outcomes. This suggests potential therapeutic applications beyond oncology .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects : The sulfamoyl group (target) contrasts with electron-withdrawing groups like trifluoromethyl or aldehydes , which may alter binding affinities.

Antioxidant and Anti-Inflammatory Activity

  • Compounds 4a–4e : Exhibited significant antioxidant (IC₅₀: 4c = 12.4 μM) and anti-inflammatory (72.8% edema inhibition for 4e) activity, attributed to aldehyde and methoxy groups facilitating radical scavenging.

Antifungal and Antimicrobial Activity

  • Trifluoromethyl Derivatives : Demonstrated broad-spectrum antifungal activity (MIC: 2–8 μg/mL) against Candida spp., linked to the trifluoromethyl group’s hydrophobicity and stability.
  • Herbicidal Analogs : Compounds 5c and 5k showed 90–100% inhibition of Stellaria media at 150 g/ha, driven by difluoromethyl/trifluoromethyl and pyrimidine groups.
  • Target Compound : The sulfamoyl group may target microbial dihydropteroate synthase, akin to sulfonamide antibiotics.

Receptor Binding and Enzyme Inhibition

  • CB1 Antagonist : IC₅₀ = 0.139 nM, attributed to chlorophenyl and pyridylmethyl groups optimizing receptor interactions.

Recommended Research :

  • Activity Screening : Prioritize assays for sulfonamide-targeted enzymes (e.g., carbonic anhydrase) and antimicrobial activity.
  • SAR Studies : Modify benzyloxy or sulfamoyl groups to optimize potency and solubility.

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